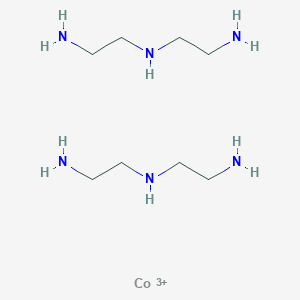
N'-(2-aminoethyl)ethane-1,2-diamine;cobalt(3+)
Description
N'-(2-aminoethyl)ethane-1,2-diamine;cobalt(3+) is a coordination compound where cobalt is bonded to triethylene tetramine, a tetradentate ligand
Properties
CAS No. |
18703-28-1 |
|---|---|
Molecular Formula |
C8H26CoN6+3 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;cobalt(3+) |
InChI |
InChI=1S/2C4H13N3.Co/c2*5-1-3-7-4-2-6;/h2*7H,1-6H2;/q;;+3 |
InChI Key |
CKMDZNMWKBOQHS-UHFFFAOYSA-N |
SMILES |
C(CNCCN)N.C(CNCCN)N.[Co+3] |
Canonical SMILES |
C(CNCCN)N.C(CNCCN)N.[Co+3] |
Other CAS No. |
18703-28-1 |
Synonyms |
Co(trien) complex cobalt triethylene tetramine complex |
Origin of Product |
United States |
Preparation Methods
The synthesis of cobalt triethylene tetramine complex typically involves the reaction of cobalt salts with triethylene tetramine under controlled conditions. One common method involves dissolving cobalt(III) chloride in hot distilled water and then adding triethylene tetramine. The reaction mixture is heated and stirred, leading to the formation of the desired complex. The product is then isolated through crystallization and characterized using various spectroscopic techniques .
Chemical Reactions Analysis
N'-(2-aminoethyl)ethane-1,2-diamine;cobalt(3+) undergoes various chemical reactions, including:
Oxidation and Reduction: The complex can participate in redox reactions, where cobalt can change its oxidation state.
Substitution Reactions: Ligands in the complex can be substituted with other ligands under specific conditions.
Coordination Reactions: The complex can form additional coordination bonds with other molecules or ions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of cobalt triethylene tetramine complex involves its ability to bind to specific molecular targets. In biological systems, the complex can interact with DNA, leading to the inhibition of cell proliferation. The complex can also chelate metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
N'-(2-aminoethyl)ethane-1,2-diamine;cobalt(3+) can be compared with other cobalt complexes, such as cobalt ethylenediamine and cobalt bipyridine complexes. While all these complexes have cobalt as the central metal, the ligands differ, leading to variations in their chemical properties and applications. N'-(2-aminoethyl)ethane-1,2-diamine;cobalt(3+) is unique due to its tetradentate ligand, which provides a stable coordination environment and enhances its biological activity .
Similar compounds include:
- Cobalt ethylenediamine complex
- Cobalt bipyridine complex
- Cobalt phenanthroline complex
These compounds share some similarities but also have distinct properties that make them suitable for different applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


